4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
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Overview
Description
4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolone structure, followed by the introduction of the phenyl and tert-butyl groups through various organic reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other pyrazolone derivatives and phenolic antioxidants, which may share some but not all of the same activities and applications.
Properties
Molecular Formula |
C37H44N4O3 |
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Molecular Weight |
592.8 g/mol |
IUPAC Name |
4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C37H44N4O3/c1-23-30(34(43)40(38(23)9)26-17-13-11-14-18-26)32(25-21-28(36(3,4)5)33(42)29(22-25)37(6,7)8)31-24(2)39(10)41(35(31)44)27-19-15-12-16-20-27/h11-22,32,42H,1-10H3 |
InChI Key |
RTPKYSADIUIUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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